molecular formula C19H27NO6 B12942429 (2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Cat. No.: B12942429
M. Wt: 365.4 g/mol
InChI Key: QSLGUZZUFDIKSY-KZUDCZAMSA-N
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Description

(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde.

    Butanoyl Addition: The intermediate is then reacted with butanoyl chloride in the presence of a base to form the butanoyl derivative.

    Piperidine Ring Formation: The butanoyl derivative is then reacted with piperidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13?,14-/m0/s1

InChI Key

QSLGUZZUFDIKSY-KZUDCZAMSA-N

Isomeric SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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